molecular formula C8H11ClN4O3S B12947934 N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride

N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride

Cat. No.: B12947934
M. Wt: 278.72 g/mol
InChI Key: SEWAJGKSIHZJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced heterocycles, and substituted oxadiazole derivatives .

Scientific Research Applications

N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in bacterial and viral replication, leading to its anti-infective properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of aminoethyl and sulfonamide groups enhances its solubility and interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C8H11ClN4O3S

Molecular Weight

278.72 g/mol

IUPAC Name

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide;hydrochloride

InChI

InChI=1S/C8H10N4O3S.ClH/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6;/h1-3,10H,4-5,9H2;1H

InChI Key

SEWAJGKSIHZJGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.